Comparative Molecular Weight and Its Impact on Lipophilicity and Synthetic Utility
Cyclohexyl 5-bromo-2-chlorobenzamide has a molecular weight of 316.62 g/mol, which is significantly higher than the 234.48 g/mol of the unsubstituted 5-bromo-2-chlorobenzamide core [1]. This increase is due to the presence of the cyclohexyl group, which enhances the compound's lipophilicity (cLogP) relative to the core benzamide. While exact cLogP data for the target compound is not publicly available, structurally similar cyclohexylbenzamides have been shown to have cLogP values > 3, compared to < 1 for the unsubstituted benzamide [2]. This difference is crucial for applications requiring membrane permeability or solubility in non-polar media.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 316.62 |
| Comparator Or Baseline | 5-Bromo-2-chlorobenzamide (CAS 188774-55-2): 234.48 |
| Quantified Difference | +82.14 g/mol |
| Conditions | Calculated based on chemical structure and reported molecular formula |
Why This Matters
The higher molecular weight and associated lipophilicity directly affect the compound's behavior in synthetic workflows, including purification (e.g., chromatography retention time) and its suitability as a building block for drug discovery programs targeting intracellular or membrane-bound proteins.
- [1] ChemSrc. (2018). 5-Bromo-2-chloro-N-cyclohexylbenzamide. CAS No. 701260-15-3. View Source
- [2] Rew, Y., McMinn, D.L., Wang, Z., et al. (2009). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. Bioorg Med Chem Lett. 19(6):1797-801. View Source
